(1-Methyl-1H-pyrazol-3-yl)methanol
CAS No.: 84547-62-6
Cat. No.: VC2453513
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84547-62-6 |
---|---|
Molecular Formula | C5H8N2O |
Molecular Weight | 112.13 g/mol |
IUPAC Name | (1-methylpyrazol-3-yl)methanol |
Standard InChI | InChI=1S/C5H8N2O/c1-7-3-2-5(4-8)6-7/h2-3,8H,4H2,1H3 |
Standard InChI Key | WCKJRVKJTUIAFW-UHFFFAOYSA-N |
SMILES | CN1C=CC(=N1)CO |
Canonical SMILES | CN1C=CC(=N1)CO |
Introduction
Chemical Identity and Basic Properties
(1-Methyl-1H-pyrazol-3-yl)methanol is an organic compound characterized by a pyrazole ring with a methyl group attached to one nitrogen atom and a hydroxymethyl group at the 3-position. This structural arrangement confers specific reactivity patterns that make it valuable in organic synthesis.
Identification Data
The compound is clearly identified through several key parameters that distinguish it from similar compounds:
Property | Value |
---|---|
Chemical Formula | C₅H₈N₂O |
Molecular Weight | 112.13 g/mol |
CAS Number | 84547-62-6 |
EINECS | Not specified in available data |
The compound is known by several synonyms including 3-(Hydroxymethyl)-1-methyl-1H-pyrazole, (1-methylpyrazol-3-yl)methanol, and (1-methyl-3-pyrazolyl)methanol .
Physical and Chemical Properties
The physical and chemical characteristics of (1-Methyl-1H-pyrazol-3-yl)methanol have been determined through both experimental and predictive methods:
Property | Value | Method |
---|---|---|
Boiling Point | 243.6±15.0 °C | Predicted |
Density | 1.16±0.1 g/cm³ | Predicted |
pKa | 13.61±0.10 | Predicted |
Solubility | Not explicitly defined in available data | - |
These properties indicate a relatively stable compound with moderate boiling point and a weakly acidic hydroxyl group .
Synthesis and Preparation Methods
The preparation of (1-Methyl-1H-pyrazol-3-yl)methanol involves specific reagents and conditions to ensure proper formation of the target molecule.
Solution Preparation for Research Applications
For research applications, precise solution preparation is critical. The following table provides guidelines for preparing stock solutions at various concentrations:
Desired Concentration | Amount of Compound | Solvent Volume Required |
---|---|---|
1 mM | 1 mg | 8.9182 mL |
5 mM | 1 mg | 1.7836 mL |
10 mM | 1 mg | 0.8918 mL |
1 mM | 5 mg | 44.5911 mL |
5 mM | 5 mg | 8.9182 mL |
10 mM | 5 mg | 4.4591 mL |
1 mM | 10 mg | 89.1822 mL |
5 mM | 10 mg | 17.8364 mL |
10 mM | 10 mg | 8.9182 mL |
These calculations are based on the molecular weight of 112.13 g/mol .
Research Applications and Utility
(1-Methyl-1H-pyrazol-3-yl)methanol has demonstrated significant utility in various research contexts, particularly in pharmaceutical development.
Role in Medicinal Chemistry
The compound serves as a key intermediate in the synthesis of bioactive molecules. Notably, it has been employed in the preparation of 5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide, which has potential applications in imaging studies . This indicates its value in developing diagnostic tools and pharmaceutical agents.
Synthetic Building Block
(1-Methyl-1H-pyrazol-3-yl)methanol functions as a versatile building block that can be transformed into various derivatives with specialized functions:
Derivative | Transformation Type | Potential Applications |
---|---|---|
5-(Hydroxymethyl)-1-methyl-1H-pyrazole | Structural modification | Pharmaceutical intermediates |
1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE | Oxidation | Synthetic intermediates, cross-coupling reactions |
The hydroxymethyl group provides a convenient handle for further functionalization through various reactions including etherification, esterification, and oxidation .
Related Compounds and Structural Analogs
Understanding the relationship between (1-Methyl-1H-pyrazol-3-yl)methanol and structurally similar compounds provides valuable context for its applications and properties.
Direct Derivatives
Several direct derivatives of (1-Methyl-1H-pyrazol-3-yl)methanol appear in research contexts:
-
Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol: Contains an additional cyclohexyl group, potentially modifying lipophilicity and receptor interactions
-
5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide: An ether derivative with potential imaging applications
Structural Analogs
Related pyrazole compounds with similar functional groups demonstrate the versatility of this chemical scaffold:
-
(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol: Features an additional cyclopropyl group that may alter electronic properties and binding characteristics
-
(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol: Contains a fluoro substituent and positional isomerism of the hydroxymethyl group
These structural variations highlight how systematic modifications to the basic pyrazole scaffold can produce compounds with diverse properties and applications.
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